1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide
Description
1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a thienopyrimidine derivative featuring a 4-methylphenyl substituent at the 5-position of the thieno[2,3-d]pyrimidine core and a piperidine-4-carboxamide group at the 4-position. Thienopyrimidines are heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding pockets . The piperidine-carboxamide moiety may enhance solubility and influence binding kinetics compared to other substituents, such as thio-linked carboxylic acids .
Properties
Molecular Formula |
C19H20N4OS |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20N4OS/c1-12-2-4-13(5-3-12)15-10-25-19-16(15)18(21-11-22-19)23-8-6-14(7-9-23)17(20)24/h2-5,10-11,14H,6-9H2,1H3,(H2,20,24) |
InChI Key |
MKKQSRGDQCBGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in the presence of a desiccant like calcium chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Thio-Linked Carboxylic Acid Derivatives
- 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid (TTP22): Activity: IC50 = 0.1 µM against CK2, making it one of the most potent CK2 inhibitors in its class . Selectivity: Exhibits >100-fold selectivity over seven other kinases, including PKA and PKC . Structural Impact: Induces conformational changes in CK2α and CK2α′, particularly in the ATP-binding loop and hinge/helixαD regions, stabilizing unusual enzyme conformations .
- 3-{[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid: Activity: Slightly reduced potency (IC50 = 0.125 µM) compared to the methylphenyl analog, highlighting the importance of substituent size and polarity .
Piperidine-Carboxamide Derivatives
- 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide: Structure: Differs by a chlorine substituent instead of methyl on the phenyl ring (C18H17ClN4OS) . Inferred Properties: Chlorine’s electronegativity may enhance target affinity but could compromise pharmacokinetics due to increased lipophilicity.
Other Thienopyrimidine Derivatives
- 1-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone: Structure: Replaces the piperidine-carboxamide with an ethanone-linked phenyl group . Synthesis: Reported yield of 72%, but biological activity remains uncharacterized .
Activity and Selectivity Comparison Table
Key Structural and Pharmacokinetic Insights
Substituent Effects :
- Methyl vs. Ethoxy Phenyl : Methyl groups enhance potency (IC50 = 0.1 µM vs. 0.125 µM), likely due to optimal steric and electronic interactions .
- Piperidine-Carboxamide vs. Thio-Linked Acids : The carboxamide group may improve solubility and oral bioavailability compared to the more polar thio-carboxylic acids .
Target Specificity: Thienopyrimidine cores exhibit CK2 selectivity, whereas pyrrolo[2,3-d]pyrimidine derivatives (e.g., AZD5363) target Akt, underscoring the core’s role in kinase specificity .
Conformational Flexibility :
- Thio-linked inhibitors like TTP22 trap CK2 in atypical conformations, suggesting that substituents influence both potency and enzyme dynamics .
Biological Activity
1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. Its molecular formula is , and it possesses a unique arrangement of functional groups that enhance its reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival. For example, it has been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for tumor growth and metastasis .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates the activity of specific enzymes involved in inflammatory processes, potentially reducing the production of pro-inflammatory cytokines. This suggests a dual role in both cancer therapy and inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes that play roles in cell signaling and proliferation.
- Receptor Modulation : It interacts with specific receptors that regulate cellular responses to growth factors and hormones.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Piperidine Ring Introduction : The piperidine moiety is introduced via nucleophilic substitution reactions.
- Carboxamide Formation : Final modifications lead to the formation of the carboxamide group.
These synthetic routes require optimization to enhance yield and purity .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent.
- Animal Models : In vivo studies using xenograft models showed that treatment with this compound led to reduced tumor size and improved survival rates compared to control groups .
Comparative Analysis
A comparative analysis with similar compounds reveals the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thieno[2,3-d]pyrimidine core | Anticancer |
| Compound B | Piperidine derivative | Anti-inflammatory |
| This compound | Unique combination of both | Anticancer & Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
